Cas no 595-31-3 (3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1S,5R)-)

3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1S,5R)- structure
595-31-3 structure
Product Name:3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1S,5R)-
CAS-nummer:595-31-3
MF:C10H14O3
MW:182.216363430023
CID:368912
PubChem ID:11788648
Update Time:2025-05-27

3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1S,5R)- Chemische en fysische eigenschappen

Naam en identificatie

    • 3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1S,5R)-
    • (+)-(1S,3R)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic anhydride
    • (1S)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
    • D(-) CAMPHORIC ANHYDRIDE
    • (-)-Camphoric anhydride
    • (+)-1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic anhydride
    • (1S)-1,8,8-Trimethyl-3-oxabicyclo(3.2.1)octane-2,4-dione
    • 1,3-Cyclopentanedicarboxylic anhydride, 1,2,2-trimethyl-, (+)-
    • 3-Oxabicyclo(3.2.1)octane-2,4-dione, 1,8,8-trimethyl-, (1S)-
    • d-Camphoric anhydride
    • L-Camphoric anhydride
    • 206011E8PL
    • Camphoric anhydride, (1S,5R)-
    • UNII-206011E8PL
    • EN300-7539297
    • NSC-4559
    • 595-31-3
    • NSC 4559
    • (1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
    • Campher acid anhydride
    • 3-Oxabicyclo(3.2.1)octane-2,4-dione, 1,8,8-trimethyl-
    • EINECS 200-952-9
    • (+/-)-Camphoric acid anhydride, >=98.0% (T)
    • (+/-)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
    • (1S,5R)-1,8,8-TRIMETHYL-3-OXABICYCLO(3.2.1)OCTANE-2,4-DIONE
    • (+-)-Camphoric anhydride
    • 4NPV7ZZZ2H
    • NSC 657821
    • NSC-60293
    • SCHEMBL17893334
    • NSC-657821
    • NSC 60293
    • dl-Camphoric anhydride
    • DTXSID401190476
    • EINECS 209-862-4
    • 3-OXABICYCLO(3.2.1)OCTANE-2,4-DIONE, 1,8,8-TRIMETHYL-, (1S,5R)-
    • (+/-)-camphoric anhydride
    • UNII-4NPV7ZZZ2H
    • Camphoric anhydride, (+/-)-
    • Inchi: 1S/C10H14O3/c1-9(2)6-4-5-10(9,3)8(12)13-7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m0/s1
    • InChI-sleutel: VFZDNKRDYPTSTP-QUBYGPBYSA-N
    • LACHT: O1C([C@@H]2CC[C@@](C1=O)(C)C2(C)C)=O

Berekende eigenschappen

  • Exacte massa: 182.09432
  • Monoisotopische massa: 182.094
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 0
  • Complexiteit: 293
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.8
  • Topologisch pooloppervlak: 43.4A^2

Experimentele eigenschappen

  • Brekindex: 1.487
  • PSA: 43.37
  • LogboekP: 1.51230

3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1S,5R)- Prijsmeer >>

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595-31-3 95%
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EN300-7539297-1.0g
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Enamine
EN300-7539297-2.5g
(1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
595-31-3 95%
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Enamine
EN300-7539297-5.0g
(1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
595-31-3 95%
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Enamine
EN300-7539297-10.0g
(1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
595-31-3 95%
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$3069.0 2024-05-23
Aaron
AR00F09S-50mg
(1S)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
595-31-3 95%
50mg
$254.00 2025-02-14
Aaron
AR00F09S-100mg
(1S)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
595-31-3 95%
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